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Compound of Interest

Compound Name: AFG206

Cat. No.: B1684540 Get Quote

Auranofin (AF), an orally available organogold compound, has demonstrated significant

therapeutic potential in various preclinical in vivo models, particularly in the context of cancer

research. These application notes provide detailed protocols for the administration of auranofin

in rodent models, summarize key pharmacokinetic and efficacy data, and outline its primary

mechanism of action.

Note on Compound Name: The information provided herein pertains to Auranofin (AF). The

term "AFG206" did not yield specific results in a comprehensive literature search, and it is

presumed to be a potential typographical error or an internal compound designation. Auranofin

is a well-characterized thioredoxin reductase inhibitor with a substantial body of in vivo

research.

I. Overview of In Vivo Administration Routes
Auranofin has been successfully administered in animal models via several routes, including

oral gavage, intraperitoneal injection, and subcutaneous implantation of osmotic minipumps.

Recent studies indicate that oral gavage is the most suitable route for administering high doses

of auranofin (10–15 mg/kg) in mice, demonstrating minimal toxicity and no significant weight

loss[1][2]. Intraperitoneal injections have also been widely used, though oral administration

appears to offer a better safety profile for prolonged studies[1][2][3][4][5].

II. Experimental Protocols
A. Protocol for Oral Gavage Administration in Mice
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This protocol is adapted from studies investigating the efficacy of auranofin in syngeneic

glioblastoma and non-small cell lung cancer mouse models[1][2].

1. Materials:

Auranofin (powder form)
Vehicle solution: 50% DMSO, 40% PEG300, and 10% ethanol[1][2]
Sterile microcentrifuge tubes
Vortex mixer
Animal feeding needles (gavage needles), 20-22 gauge, straight or curved
Syringes (1 mL)
Animal scale

2. Procedure:

Preparation of Auranofin Solution:

Calculate the required amount of auranofin based on the desired dose (e.g., 10 mg/kg) and
the number and weight of the animals.
In a sterile microcentrifuge tube, dissolve the auranofin powder in the vehicle solution (50%
DMSO, 40% PEG300, 10% ethanol) to achieve the final desired concentration.
Vortex thoroughly to ensure complete dissolution. Prepare fresh daily.

Animal Handling and Dosing:

Weigh each mouse accurately before administration to calculate the precise volume of the
auranofin solution to be administered.
Gently restrain the mouse.
Attach the gavage needle to the syringe filled with the auranofin solution.
Carefully insert the gavage needle into the esophagus and deliver the solution directly into
the stomach. Avoid entering the trachea.

Treatment Schedule:

Administer the auranofin solution daily for the duration of the study (e.g., 14 days)[1][2].
Monitor the animals daily for any signs of toxicity, such as weight loss, behavioral changes,
or ruffled fur.
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B. Protocol for Intraperitoneal (IP) Injection in Mice
This protocol is based on studies evaluating auranofin in various cancer models[3][4][5][6].

1. Materials:

Auranofin (powder form)
Vehicle solution (e.g., 2% DMSO in saline)[6]
Sterile microcentrifuge tubes
Vortex mixer
Sterile syringes (1 mL) with 25-27 gauge needles
Animal scale

2. Procedure:

Preparation of Auranofin Solution:

Dissolve auranofin in the vehicle to the desired concentration.
Vortex until the solution is clear. Prepare fresh before use.

Animal Handling and Dosing:

Weigh each mouse to determine the correct injection volume.
Restrain the mouse by scruffing the neck to expose the abdomen.
Tilt the mouse slightly head-down.
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to
prevent damage to the bladder or other organs.
Inject the auranofin solution into the peritoneal cavity.

Treatment Schedule:

Administer the injection daily or as required by the experimental design (e.g., 5 days a week
for 2 weeks)[3].
Monitor animals closely for signs of distress or toxicity.

III. Data Presentation
A. Pharmacokinetic Parameters of Auranofin in Animal
Models
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Parameter Species
Administrat
ion Route

Dose Value Reference

Absorption Rat Oral Not Specified 17-23% [7]

Dog Oral Not Specified 15-38% [7]

Terminal Half-

life (Blood)
Rat Oral Not Specified 1.2-1.8 days [7]

Dog Oral Not Specified 19.5 days [7]

Protein

Binding
Rat, Dog Oral Not Specified

Highly bound

to blood cells

and plasma

proteins

[7]

Excretion

(Gold)
Rat Oral Not Specified

84% Feces,

10% Urine,

3% Bile

[7]

Dog Oral Not Specified
81% Feces,

16% Urine
[7]

Peak

Blood/Serum

Gold Levels

Rat Oral Not Specified

Delayed and

protracted, 24

to 48 h post-

administratio

n

[8]

B. In Vivo Efficacy of Auranofin in Cancer Models
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Cancer
Model

Animal
Model

Administrat
ion Route

Dose and
Schedule

Key
Findings

Reference

Non-Small

Cell Lung

Cancer

(NSCLC)

Xenograft

(Calu3 cells)

Intraperitonea

l
10 mg/kg/day

67%

inhibition of

tumor growth

compared to

control.[9]

[6][9]

Glioblastoma

(GBM)

Syngeneic

(SB28 cells)
Oral Gavage

10-15 mg/kg

for 14 days

Potent TrxR

inhibitor in

tumors.

[1][2]

Anaplastic

Thyroid

Cancer

Xenograft

(FRO cells)

Subcutaneou

s
100 µM

Strong

antitumor

activity.

[10]

Chronic

Lymphocytic

Leukemia

(CLL)

TCL-1

Transgenic

Mice

Intraperitonea

l

10

mg/kg/day, 5

days/week for

2 weeks

>90%

reduction in

leukemia cell

burden;

improved

survival.

[3]

P388

Leukemia
Murine Model

Intraperitonea

l

12

mg/kg/day,

Days 1-5

Optimal

antitumor

activity.

[5]

Clear Cell

Renal

Carcinoma

(ccRCC)

Xenograft

(Caki-1 cells)
Not Specified

10 mg/kg/72h

(Auranofin

analogue)

60%

reduction in

tumor size.

[11]

IV. Mandatory Visualizations
A. Signaling Pathway of Auranofin's Anticancer Activity
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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